4-tert-Butylcalix[4]arene
Overview
Description
4-tert-Butylcalix arene is a macrocyclic compound with a wide range of applications due to its unique structural features, such as a rigid framework and a cavity that can host various guest molecules. The versatility of this molecule is evident in its use across many research areas, including supramolecular chemistry, where
Scientific Research Applications
Host-Guest Chemistry and Structural Motifs
4-tert-Butylcalix[4]arene exhibits a range of interactions with various molecules, demonstrating its versatility in host-guest chemistry. For example, it forms distinct compounds with n-butylamine, showcasing weak guest-host interactions and hydrogen-bonded structures. These interactions highlight its potential in creating diverse molecular assemblies and understanding molecular recognition properties (Udachin et al., 2002).
Coordination Chemistry with Metal Ions
The calix[4]arene scaffold is ideal for binding a variety of paramagnetic transition and lanthanide metals. Its structural attributes, such as controllable conformation and cavities for guest binding, make it a valuable platform for synthesizing polymetallic clusters with unique structural and magnetic properties. This highlights its potential in the development of novel magnetic materials and sensors (Wilson et al., 2022).
Supramolecular Frameworks
Studies have shown that 4-tert-Butylcalix[4]arene can form supramolecular frameworks stabilized through van der Waals interactions and other weak forces. These frameworks have potential in the development of materials with customized properties, further emphasizing the compound's significance in materials science (Brown et al., 2006).
Sensor Applications
4-tert-Butylcalix[4]arene has been used to develop selective sensors, such as a lead-selective potentiometric sensor. This application demonstrates its potential in environmental monitoring and the development of selective detection systems for various ions (Gupta et al., 2002).
Biocompatibility and Drug Delivery
Amphiphilic macromolecules based on tert-butylcalix[4]arene have shown excellent in vitro biocompatibility, indicating potential use in drug delivery systems. This application is significant in the development of novel pharmaceutical formulations (Momekova et al., 2012).
Gas Separation and Environmental Applications
4-tert-Butylcalix[4]arene has been utilized in materials for gas separation, highlighting its role in environmental applications and energy efficiency. For instance, its incorporation into polymers of intrinsic microporosity has shown improved gas separation performance, beneficial for hydrogen and natural gas purification processes (Wu et al., 2018).
Safety And Hazards
Future Directions
The calix4arene scaffold is likely to continue to surprise chemists and deliver even more in terms of novelty and function . It is expected to find more widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding .
properties
IUPAC Name |
5,11,17,23-tetratert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56O4/c1-41(2,3)33-17-25-13-27-19-34(42(4,5)6)21-29(38(27)46)15-31-23-36(44(10,11)12)24-32(40(31)48)16-30-22-35(43(7,8)9)20-28(39(30)47)14-26(18-33)37(25)45/h17-24,45-48H,13-16H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLTRSBZLYZHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)C2)O)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209528 | |
Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcalix[4]arene | |
CAS RN |
60705-62-6 | |
Record name | p-tert-Butylcalix[4]arene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60705-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 344251 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060705626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60705-62-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,11,17,23-Tetratert-butylpentacyclo(19.3.1.1(3,7).1(9,13).1(15,19))octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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